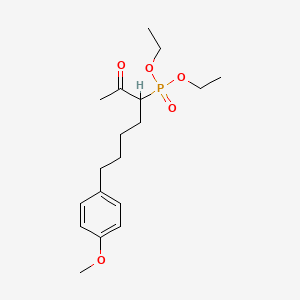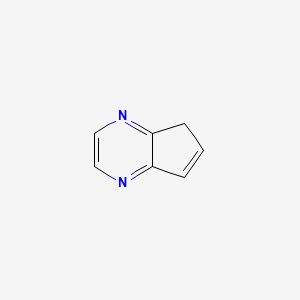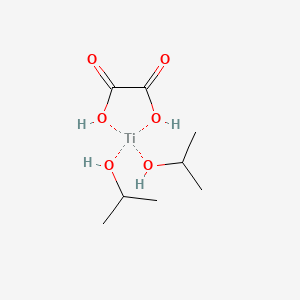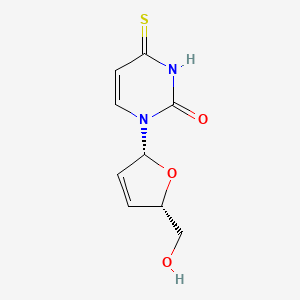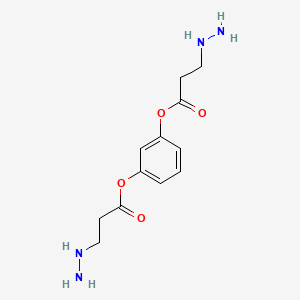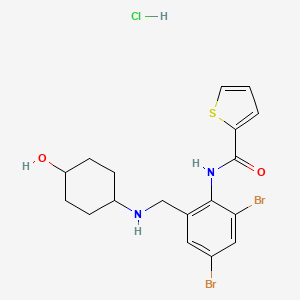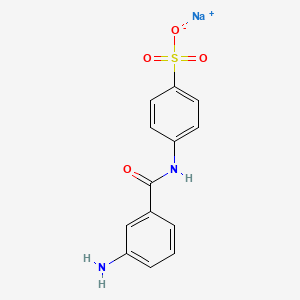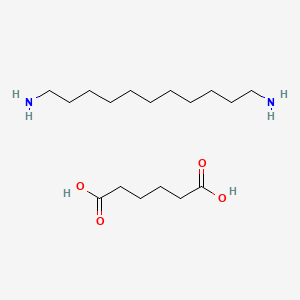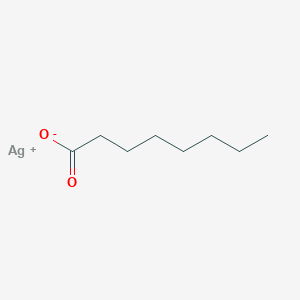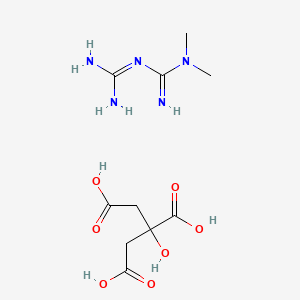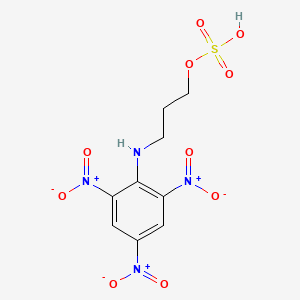
1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester): is a chemical compound with the molecular formula C9H10N4O10S It is known for its unique structure, which includes a trinitrophenyl group attached to a propanol backbone, with a hydrogen sulfate ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) typically involves the nitration of aniline derivatives followed by esterification. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may require nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro or trinitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Chemistry: In chemistry, 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology: The compound’s potential biological activity is of interest in the field of biochemistry. Researchers study its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, explosives, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
作用機序
The mechanism of action of 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group can form strong interactions with these targets, leading to changes in their activity. The hydrogen sulfate ester group may also play a role in modulating the compound’s solubility and reactivity.
類似化合物との比較
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the propanol and hydrogen sulfate ester groups.
1-Propanol, 3-amino-, hydrogen sulfate (ester): Similar backbone but lacks the trinitrophenyl group.
Uniqueness: 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) is unique due to the combination of the trinitrophenyl group and the hydrogen sulfate ester group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
特性
CAS番号 |
51224-00-1 |
|---|---|
分子式 |
C9H10N4O10S |
分子量 |
366.26 g/mol |
IUPAC名 |
3-(2,4,6-trinitroanilino)propyl hydrogen sulfate |
InChI |
InChI=1S/C9H10N4O10S/c14-11(15)6-4-7(12(16)17)9(8(5-6)13(18)19)10-2-1-3-23-24(20,21)22/h4-5,10H,1-3H2,(H,20,21,22) |
InChIキー |
JUEVCSXKLZPWIB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCOS(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
